molecular formula C8H4Cl2O3 B1647433 (3,5-Dichlorophenyl)glyoxylic acid

(3,5-Dichlorophenyl)glyoxylic acid

Cat. No. B1647433
M. Wt: 219.02 g/mol
InChI Key: MMCOTMRRXSOFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249130B2

Procedure details

Selenium dioxide (30.0 g 270 mmol) was dissolved in dioxane (450 mL) and warmed to 50° C. 3,5-Dichloroacetophenone (30.0 g, 158 mmol) was added at this temperature and the resulting mixture was refluxed for 4 h. After completion of the reaction, the mixture was filtered through celite and concentrated in vacuo. (3,5-Dichlorophenyl)(oxo)acetic acid was isolated and purified by column chromatography, eluting with ethyl acetate/hexane mixtures (28 g, 80%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Se](=O)=[O:2].CC([C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[CH:8]=1)=O.[O:15]1[CH2:20][CH2:19][O:18]CC1>>[Cl:13][C:11]1[CH:12]=[C:7]([C:19](=[O:18])[C:20]([OH:15])=[O:2])[CH:8]=[C:9]([Cl:14])[CH:10]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
450 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)C1=CC(=CC(=C1)Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.